2-Amino-4-(tert-butylthio)butanamide

Catalog No.
S14023838
CAS No.
M.F
C8H18N2OS
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(tert-butylthio)butanamide

Product Name

2-Amino-4-(tert-butylthio)butanamide

IUPAC Name

2-amino-4-tert-butylsulfanylbutanamide

Molecular Formula

C8H18N2OS

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C8H18N2OS/c1-8(2,3)12-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H2,10,11)

InChI Key

YEUKIJFQVHRQMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCC(C(=O)N)N

2-Amino-4-(tert-butylthio)butanamide is an organic compound characterized by its unique functional groups, including an amino group and a tert-butylthio group attached to a butanamide backbone. Its molecular formula is C8H17N1S1O1C_8H_{17}N_1S_1O_1, and it features a butanamide structure with a tert-butylthio substituent at the 4-position. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones, which may alter the compound's reactivity and biological activity.
  • Reduction: The compound can be reduced to remove the tert-butylthio group, yielding simpler amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, potentially forming new amide or ester derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and strong bases for substitution reactions.

The biological activity of 2-Amino-4-(tert-butylthio)butanamide has not been extensively documented, but its structural characteristics suggest potential interactions with biological targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the hydrophobic tert-butylthio group may enhance binding affinity through hydrophobic interactions. Such properties indicate that this compound could exhibit various biological effects, including antimicrobial or anti-inflammatory activities.

The synthesis of 2-Amino-4-(tert-butylthio)butanamide typically involves introducing the tert-butylthio group to a butanamide precursor. A common synthetic route includes:

  • Reaction of Butanamide Derivative: A butanamide derivative is reacted with tert-butylthiol in the presence of a catalyst.
  • Reaction Conditions: Moderate temperatures (around room temperature) and solvents such as dichloromethane or ethanol are often employed to facilitate the reaction.

In industrial settings, the synthesis may be optimized for higher yields using continuous flow reactors and advanced purification techniques like chromatography.

2-Amino-4-(tert-butylthio)butanamide has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals due to its unique functional groups.
  • Organic Synthesis: It may serve as an intermediate in the synthesis of more complex organic molecules.
  • Research: Its interaction studies could provide insights into enzyme mechanisms or receptor binding affinities.

Interaction studies of 2-Amino-4-(tert-butylthio)butanamide with various biological targets could reveal its pharmacological potential. Such studies typically involve:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound influences biological pathways or processes.

These studies are crucial for understanding how structural modifications affect biological activity.

Several compounds share structural similarities with 2-Amino-4-(tert-butylthio)butanamide. Here are some notable examples:

Compound NameStructureUnique Features
2-Amino-4-tert-butylbenzoic acidC11H15NO2C_{11}H_{15}NO_2Contains a benzoic acid moiety
2-Amino-4,6-di-tert-butylphenolC14H23NOC_{14}H_{23}NOFeatures two tert-butyl groups on a phenolic ring
Butanamide, 2-[(aminocarbonyl)amino]C5H10N2O2C_{5}H_{10}N_2O_2Contains additional amide functionality

The uniqueness of 2-Amino-4-(tert-butylthio)butanamide lies in its combination of both amino and tert-butylthio functionalities, which may confer distinctive properties compared to these similar compounds. This combination could lead to unique biological interactions and reactivity patterns that are not observed in other related compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

190.11398438 g/mol

Monoisotopic Mass

190.11398438 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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